molecular formula C7H7N5 B2617234 2-Methyl-3-(1,2,4-triazol-1-yl)pyrazine CAS No. 1556670-93-9

2-Methyl-3-(1,2,4-triazol-1-yl)pyrazine

Cat. No. B2617234
M. Wt: 161.168
InChI Key: URVIORRNLWLJHY-UHFFFAOYSA-N
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Description

“2-Methyl-3-(1,2,4-triazol-1-yl)pyrazine” is a compound that contains a pyrazine ring fused with a 1,2,4-triazole ring . Pyrazines and triazoles are important heterocyclic compounds that have been the focus of renewed interest among organic and medicinal chemists . They are known for their stability and ability to form hydrogen bonds with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which would include “2-Methyl-3-(1,2,4-triazol-1-yl)pyrazine”, often involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The exact synthesis process for “2-Methyl-3-(1,2,4-triazol-1-yl)pyrazine” is not specified in the available resources.


Molecular Structure Analysis

1,2,4-Triazole, a component of “2-Methyl-3-(1,2,4-triazol-1-yl)pyrazine”, exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The exact molecular structure of “2-Methyl-3-(1,2,4-triazol-1-yl)pyrazine” is not specified in the available resources.

Scientific Research Applications

Antimicrobial Agents

Recent studies have highlighted the synthesis and evaluation of various compounds related to 2-Methyl-3-(1,2,4-triazol-1-yl)pyrazine for their antimicrobial activities. For instance, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been successfully synthesized and demonstrated significant antimicrobial properties. These compounds were synthesized through a series of reactions, including coupling and refluxing processes, with their structures confirmed by spectroscopic analyses (Al‐Azmi & Mahmoud, 2020). Another study involved the synthesis of pyrazolyltriazole and dihydropyrazolylthiazole derivatives, showcasing good antimicrobial activities against various microorganisms (Abdel-Wahab et al., 2017).

Anticancer Intermediates

3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. A study detailed its synthesis from 2,3-dichloropyrazine, which involved several steps including substitution, acylation, cyclization, and chlorination reactions. The method was optimized to achieve a high total yield, making it a significant contribution to the field of anticancer drug synthesis (Zhang et al., 2019).

Fluorescent Materials

Research into N-type pyrazine and triazole-based luminogens has shown that these compounds exhibit unique aggregation-enhanced emission characteristics. This property makes them suitable for applications in fluorescent materials, with potential uses in bioimaging and sensing technologies. The study demonstrated the facile preparation of these luminogens through catalyzed azide-alkyne cycloadditions, highlighting their electron-deficient nature and the ability to form charge transfer complexes (Chen et al., 2015).

Heterocyclic Synthesis

The synthesis of 1,2,3-Triazole-Fused Pyrazines and Pyridazines has been extensively studied, showcasing a variety of synthetic routes to these heterocycles. These compounds are of interest due to their applications in medicinal chemistry, including c-Met inhibition and GABAA modulating activity, as well as their use as fluorescent probes and structural units in polymers (Hoffman & Schoffstall, 2022).

properties

IUPAC Name

2-methyl-3-(1,2,4-triazol-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c1-6-7(10-3-2-9-6)12-5-8-4-11-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVIORRNLWLJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(1,2,4-triazol-1-yl)pyrazine

CAS RN

1556670-93-9
Record name 2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine
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